Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate
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Overview
Description
Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-chlorophenyl-1,2,4-triazole-3-thione. This intermediate is then reacted with methyl 4-formylbenzoate under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity to certain proteins, while the benzoate ester can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(((3-(2-chlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)benzoate: This compound has a similar structure but contains an isoxazole ring instead of a triazole ring.
4-(((4-fluorophenyl)imino)methyl)phenyl 3-(4-chlorophenyl)acrylate: This compound has a different ester group and a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the chlorophenyl group makes it particularly interesting for research in medicinal chemistry and drug development.
Properties
CAS No. |
478253-99-5 |
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Molecular Formula |
C17H13ClN4O2S |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
methyl 4-[(E)-[3-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C17H13ClN4O2S/c1-24-16(23)12-8-6-11(7-9-12)10-19-22-15(20-21-17(22)25)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,21,25)/b19-10+ |
InChI Key |
DUSAAVXEKQACJV-VXLYETTFSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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